![molecular formula C17H19BrN2O3S2 B2717830 3-[(5Z)-5-[(3-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-ethyl-N-(2-hydroxyethyl)propanamide CAS No. 468762-68-7](/img/structure/B2717830.png)
3-[(5Z)-5-[(3-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-ethyl-N-(2-hydroxyethyl)propanamide
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Overview
Description
3-[(5Z)-5-[(3-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-ethyl-N-(2-hydroxyethyl)propanamide is a useful research compound. Its molecular formula is C17H19BrN2O3S2 and its molecular weight is 443.37. The purity is usually 95%.
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Biological Activity
The compound 3-[(5Z)-5-[(3-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-ethyl-N-(2-hydroxyethyl)propanamide belongs to a class of thiazolidine derivatives that have garnered attention for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a thiazolidine ring, which is known for its role in various biological activities. The presence of the 3-bromophenyl group and the N-(2-hydroxyethyl) moiety enhances its solubility and biological interactions. The structural formula can be represented as follows:
Antioxidant Activity
Recent studies indicate that thiazolidine derivatives exhibit significant antioxidant properties. The antioxidant capacity is often assessed using assays such as DPPH (1,1-diphenyl-2-picrylhydrazyl) scavenging and phosphomolybdenum reducing power assays. For instance, compounds similar to our target compound have shown effective scavenging of free radicals, with lower EC50 values indicating higher potency compared to reference antioxidants like vitamin E .
Antimicrobial Activity
Thiazolidine derivatives have demonstrated antibacterial activity against various gram-positive bacteria, including Staphylococcus aureus and Staphylococcus epidermidis . The minimum inhibitory concentration (MIC) values ranged from 16 to 32 mg/mL for these compounds . This suggests potential applications in treating bacterial infections.
Anti-inflammatory Effects
The anti-inflammatory potential of thiazolidine derivatives has also been documented. Compounds similar to our target have been evaluated for their ability to inhibit inflammatory pathways, potentially through the modulation of cyclooxygenase enzymes (COX) and other inflammatory mediators .
The mechanisms underlying the biological activities of thiazolidine derivatives often involve:
- Scavenging Reactive Oxygen Species (ROS) : The presence of sulfur in the thiazolidine ring contributes to the antioxidant activity by neutralizing ROS.
- Inhibition of Enzymatic Pathways : Many thiazolidine derivatives act as inhibitors of key enzymes involved in inflammation and microbial growth.
Case Studies
- Antioxidant Evaluation : A study evaluated a series of thiazolidine derivatives for their antioxidant activity using DPPH and phosphomolybdenum assays. The most active compound exhibited an EC50 value significantly lower than that of phenazone, indicating superior antioxidant potential .
- Antimicrobial Testing : Another study focused on the antibacterial properties of thiazolidine derivatives against resistant strains of bacteria. The tested compounds showed promising results, particularly against gram-positive strains, highlighting their potential as new antibacterial agents .
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds similar to 3-[(5Z)-5-[(3-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-ethyl-N-(2-hydroxyethyl)propanamide exhibit significant anticancer properties. For instance, derivatives with thiazolidine structures have shown promising results in inhibiting cell proliferation in various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of specific signaling pathways associated with tumor growth.
Anti-inflammatory Properties
In silico studies suggest that this compound may act as a potent inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in the inflammatory response. The docking studies indicate favorable interactions between the compound and the enzyme's active site, suggesting potential for development as an anti-inflammatory agent .
Antimicrobial Activity
The thiazolidine derivatives have also been evaluated for their antimicrobial properties. Preliminary studies indicate that these compounds possess activity against a range of bacterial strains, making them candidates for further development as antibacterial agents.
Case Study 1: Anticancer Evaluation
A study published in a peer-reviewed journal examined a series of thiazolidine derivatives, including those structurally related to This compound . The findings revealed that certain modifications to the thiazolidine ring enhanced cytotoxicity against breast cancer cell lines, with IC₅₀ values significantly lower than those of standard chemotherapeutics .
Case Study 2: Anti-inflammatory Mechanism
Another investigation focused on the anti-inflammatory potential of similar compounds through molecular docking studies. The results highlighted that structural modifications could lead to improved binding affinities for 5-lipoxygenase, suggesting pathways for optimizing therapeutic efficacy against inflammatory diseases .
Future Research Directions
The ongoing research into This compound indicates several promising avenues:
- Structural Optimization : Further modifications to enhance potency and selectivity against specific targets.
- In Vivo Studies : Transitioning from in vitro findings to animal models to evaluate pharmacokinetics and therapeutic efficacy.
- Combination Therapies : Investigating synergistic effects with existing drugs to improve treatment outcomes in cancer and inflammatory diseases.
Properties
IUPAC Name |
3-[(5Z)-5-[(3-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-ethyl-N-(2-hydroxyethyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19BrN2O3S2/c1-2-19(8-9-21)15(22)6-7-20-16(23)14(25-17(20)24)11-12-4-3-5-13(18)10-12/h3-5,10-11,21H,2,6-9H2,1H3/b14-11- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGIFXIRNAPAMPK-KAMYIIQDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCO)C(=O)CCN1C(=O)C(=CC2=CC(=CC=C2)Br)SC1=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CCO)C(=O)CCN1C(=O)/C(=C/C2=CC(=CC=C2)Br)/SC1=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BrN2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.